(R)-2-(1-Amino-2-hydroxyethyl)-3-bromophenol
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Overview
Description
®-2-(1-Amino-2-hydroxyethyl)-3-bromophenol is a chiral compound with a bromine atom attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Amino-2-hydroxyethyl)-3-bromophenol typically involves the following steps:
Amino Alcohol Formation: The amino alcohol moiety can be introduced through a reductive amination process, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of ®-2-(1-Amino-2-hydroxyethyl)-3-bromophenol may involve large-scale bromination and reductive amination processes, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amino group can be reduced to an alkyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alkylated derivatives.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
Chemistry
®-2-(1-Amino-2-hydroxyethyl)-3-bromophenol is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds and pharmaceuticals.
Biology
In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine
Industry
In the industrial sector, ®-2-(1-Amino-2-hydroxyethyl)-3-bromophenol can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(1-Amino-2-hydroxyethyl)-3-bromophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with the active sites of enzymes, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-2-(1-Amino-2-hydroxyethyl)-3-chlorophenol: Similar structure but with a chlorine atom instead of bromine.
®-2-(1-Amino-2-hydroxyethyl)-3-iodophenol: Similar structure but with an iodine atom instead of bromine.
®-2-(1-Amino-2-hydroxyethyl)-4-bromophenol: Similar structure but with the bromine atom at a different position on the phenol ring.
Uniqueness
®-2-(1-Amino-2-hydroxyethyl)-3-bromophenol is unique due to the specific positioning of the bromine atom, which can influence its reactivity and binding properties. The chiral nature of the compound also adds to its uniqueness, making it valuable in the synthesis of enantiomerically pure compounds.
Properties
Molecular Formula |
C8H10BrNO2 |
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Molecular Weight |
232.07 g/mol |
IUPAC Name |
2-[(1R)-1-amino-2-hydroxyethyl]-3-bromophenol |
InChI |
InChI=1S/C8H10BrNO2/c9-5-2-1-3-7(12)8(5)6(10)4-11/h1-3,6,11-12H,4,10H2/t6-/m0/s1 |
InChI Key |
RRIUFTVKHGSWPX-LURJTMIESA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Br)[C@H](CO)N)O |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(CO)N)O |
Origin of Product |
United States |
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